molecular formula C13H12N2O3 B2959741 3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propanoic acid CAS No. 73402-26-3

3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propanoic acid

Cat. No.: B2959741
CAS No.: 73402-26-3
M. Wt: 244.25
InChI Key: NZUXPNSGLKNCQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propanoic acid is a pyridazinone derivative characterized by a six-membered pyridazine ring substituted with a phenyl group at position 3 and a propanoic acid chain at position 1.

Properties

IUPAC Name

3-(6-oxo-3-phenylpyridazin-1-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O3/c16-12-7-6-11(10-4-2-1-3-5-10)14-15(12)9-8-13(17)18/h1-7H,8-9H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZUXPNSGLKNCQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propanoic acid typically involves the following steps:

    Formation of the Pyridazine Ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or keto acids.

    Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction.

    Formation of the Propanoic Acid Moiety: This can be done through the reaction of the pyridazine derivative with a suitable carboxylic acid precursor.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl group or the propanoic acid moiety.

    Reduction: Reduction reactions might target the keto group in the pyridazine ring.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the pyridazine ring or the phenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a ligand in biochemical assays.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propanoic acid would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, influencing biochemical pathways. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyridazine Ring

Fluorophenyl-Substituted Analog
  • Commercial Status: Discontinued (all quantities), suggesting challenges in synthesis or stability .
Carbamoyl-Substituted Derivatives
Heterocyclic Modifications
  • Compound: 3-cyclopentyl-2-(4-(isoquinolin-5-yloxy)-6-oxopyridazin-1(6H)-yl)propanoic acid (CAS: 1191454-34-8) Molecular Formula: C₂₁H₂₁N₃O₄ Molecular Weight: 379.41 g/mol Key Differences: The addition of an isoquinolin-5-yloxy group and cyclopentyl substituent introduces steric bulk and π-π stacking capabilities, likely influencing bioavailability and target selectivity .

Modifications to the Propanoic Acid Chain

Ester Derivatives
  • Compound: Ethyl {5-[(3-chlorophenyl)methyl]-6-oxo-3-phenylpyridazin-1(6H)-yl}acetate (FODQUN) Key Differences: Replacement of the propanoic acid with an ethyl ester group reduces hydrophilicity, enhancing membrane permeability but requiring hydrolysis for activation .
Amide Derivatives
  • Compound : 3-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-2-methyl-N-(pyridin-3-ylmethyl)propanamide (CAS: 1286732-15-7)
    • Molecular Formula : C₁₈H₁₈N₄O₃
    • Molecular Weight : 338.4 g/mol
    • Key Differences : Conversion of the carboxylic acid to an amide linkage with a pyridinylmethyl group may improve oral bioavailability and resistance to enzymatic degradation .

Data Table: Structural and Molecular Comparisons

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features
3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propanoic acid (Target) Phenyl, propanoic acid C₁₃H₁₂N₂O₃ ~244.25 Baseline structure
3-(3-(4-Fluorophenyl)-6-oxopyridazin-1(6H)-yl)propanoic acid 4-Fluorophenyl C₁₃H₁₁FN₂O₃ 262.24 Enhanced metabolic stability
BB01-1808 3-Methylphenylcarbamoyl C₁₅H₁₅N₃O₄ 301.30 Increased polarity
3-cyclopentyl-2-(4-(isoquinolin-5-yloxy)-...propanoic acid Isoquinolin-5-yloxy, cyclopentyl C₂₁H₂₁N₃O₄ 379.41 Steric bulk, kinase inhibition potential
Ethyl {5-[(3-chlorophenyl)methyl]-6-oxo-3-phenylpyridazin-1-yl}acetate Ethyl ester, 3-chlorophenyl C₁₉H₁₇ClN₂O₃ 356.80 Lipophilicity, prodrug design

Research Findings and Implications

  • Synthetic Feasibility: Analogs like BB01-1808 and FODQUN demonstrate the versatility of pyridazinone cores for functionalization, though fluorophenyl variants face discontinuation due to practical challenges .
  • Biological Relevance : Esters (e.g., FODQUN) and amides (e.g., CAS 1286732-15-7) highlight the importance of balancing hydrophilicity and bioavailability for drug development .
  • Crystallographic Insights : Studies on analogs such as 2-[5-(4-methylbenzyl)-6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl]acetic acid reveal stable crystal packing dominated by hydrogen bonding, suggesting similar stability for the target compound .

Biological Activity

3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propanoic acid (CAS No. 73402-26-3) is a compound belonging to the class of pyridazinone derivatives, characterized by its unique structure comprising a pyridazinone ring and a propanoic acid moiety. This article focuses on the biological activity of this compound, exploring its potential applications in medicinal chemistry, including its antimicrobial, antitumor, and immunological properties.

The molecular formula of 3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propanoic acid is C13H12N2O3C_{13}H_{12}N_{2}O_{3}, with a molecular weight of 244.25 g/mol. The compound's structure features a pyridazinone ring, which is known for its biological activity.

PropertyValue
CAS Number73402-26-3
Molecular FormulaC13H12N2O3
Molecular Weight244.25 g/mol
IUPAC Name3-(6-Oxo-3-phenylpyridazin-1(6H)-yl)propanoic acid

Antimicrobial Activity

Recent studies have indicated that compounds similar to 3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propanoic acid exhibit significant antimicrobial properties. For instance, derivatives of pyridazinone have shown effectiveness against various bacterial strains. In vitro tests demonstrate that these compounds can inhibit the growth of pathogenic bacteria, suggesting their potential as antimicrobial agents.

Antitumor Effects

The antitumor activity of 3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propanoic acid has been evaluated through various cell line studies. In one study, the compound was tested on several cancer cell lines, including HCT116 and K562. The results indicated varying degrees of cytotoxicity:

Cell LineIC50 (µM)
HCT116>100
K56283.20 ± 2.25
MCF7>100

The IC50 value for K562 indicates that while it exhibits some cytotoxic effect, it is significantly less potent than established chemotherapeutics like doxorubicin, which has an IC50 of approximately 1 µM in similar assays .

Immunological Studies

Immunological studies involving this compound have focused on its effects on cytokine production and immune response modulation. Research indicates that it may influence levels of interleukins and immunoglobulins in serum samples from treated animals, although specific data on these effects remain limited.

Case Study: Synthesis and Biological Evaluation

In a recent study published in MDPI, researchers synthesized various pyridazinone derivatives and evaluated their biological activities. Among these, 3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propanoic acid was included to assess its potential as a PPARγ modulator, which plays a crucial role in metabolic regulation and inflammation . The study highlighted the compound's moderate activity compared to other derivatives but acknowledged its structural novelty as a promising lead for further development.

Case Study: Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of 3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propanoic acid to various biological targets. These studies suggest that the compound can effectively bind to PPARγ and other receptors implicated in cancer and metabolic diseases. The binding energies observed in docking simulations indicate potential therapeutic relevance .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propanoic acid, and how can its purity be validated?

  • Answer : Synthesis typically involves coupling pyridazinone precursors with propanoic acid derivatives via nucleophilic substitution or condensation reactions. For example, similar pyridazine derivatives have been synthesized using Pd-catalyzed cross-coupling or acid-catalyzed cyclization . Purification can be achieved via recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane). Purity validation requires HPLC (C18 column, UV detection at 254 nm) and elemental analysis. Structural confirmation should include FT-IR (C=O stretch at ~1700 cm⁻¹, pyridazine ring vibrations at ~1600 cm⁻¹) and ¹H/¹³C NMR (e.g., aromatic protons at δ 7.2–8.5 ppm, propanoic acid protons at δ 2.5–3.5 ppm) .

Q. How should solubility and stability of this compound be optimized for in vitro assays?

  • Answer : The compound is likely soluble in polar aprotic solvents (DMSO, DMF) based on structural analogs like 3-(3-hydroxyphenyl)propanoic acid, which dissolves at ~1 mg/mL in DMSO . For aqueous buffers, prepare a stock solution in DMSO (≤1% final concentration to avoid cytotoxicity) and dilute in PBS (pH 7.4). Stability tests (HPLC or LC-MS) under varying pH (4–9) and temperatures (4°C vs. 25°C) are critical. Avoid prolonged storage in aqueous solutions due to potential hydrolysis of the pyridazinone ring .

Q. What in vitro assays are suitable for initial biological screening of this compound?

  • Answer : Prioritize assays based on structural motifs:

  • Anti-inflammatory : Measure inhibition of COX-1/2 enzymes using fluorometric kits.
  • Anticancer : Use MTT assays on cancer cell lines (e.g., prostate cancer models, as seen with pyridazinone analogs ).
  • Neurological activity : Test amyloid-β aggregation inhibition via Thioflavin T fluorescence, referencing methods for 3-(3-hydroxyphenyl)propanoic acid .
    Include positive controls (e.g., aspirin for COX, resveratrol for amyloid-β) and validate results with dose-response curves (IC₅₀ calculation).

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

  • Answer : Perform molecular docking (AutoDock Vina, Schrödinger) to predict binding affinities to targets like mTOR (relevant to pyridazinone anti-cancer activity ) or β-secretase (for neurological applications). Optimize the phenyl and pyridazinone substituents using QSAR models. Validate predictions with MD simulations (GROMACS) to assess stability of ligand-receptor complexes .

Q. What spectroscopic techniques resolve contradictions in reported tautomeric forms of pyridazinone derivatives?

  • Answer : Conflicting tautomerism (e.g., lactam-lactim equilibrium) can be addressed via:

  • ¹⁵N NMR : Distinguish nitrogen environments in tautomers.
  • X-ray crystallography : Resolve solid-state structures (e.g., pyridazinone analogs in ).
  • UV-Vis spectroscopy : Monitor pH-dependent shifts in λ_max (e.g., lactam at ~270 nm vs. lactim at ~310 nm).
    Combine with DFT calculations (Gaussian 09) to correlate experimental and theoretical spectra .

Q. How can metabolic stability and pharmacokinetic (PK) properties be evaluated preclinically?

  • Answer : Use:

  • Microsomal assays : Incubate with liver microsomes (human/rat) to measure half-life (t₁/₂) and intrinsic clearance.
  • Plasma protein binding : Equilibrium dialysis to assess % bound (aim for <90% free fraction).
  • Caco-2 permeability : Predict intestinal absorption (Papp >1×10⁻⁶ cm/s indicates good bioavailability).
    Reference methods from phenylpropanoic acid metabolite studies .

Q. What strategies mitigate batch-to-batch variability in synthesis?

  • Answer :

  • Process optimization : Use design of experiments (DoE) to identify critical parameters (e.g., reaction temperature, catalyst loading).
  • In-line monitoring : Employ FT-IR or Raman spectroscopy for real-time reaction tracking.
  • Quality control : Implement strict specifications (e.g., HPLC purity ≥95%, residual solvents <0.1% via GC).
    Batch variability in pyridazinone derivatives has been addressed via these methods in and .

Methodological Notes

  • Contradictions in Data : Discrepancies in biological activity (e.g., conflicting IC₅₀ values) may arise from assay conditions (e.g., serum content, cell passage number). Replicate experiments across independent labs and standardize protocols .
  • Advanced Characterization : For ambiguous NMR signals, use 2D techniques (COSY, HSQC) or high-field instruments (≥500 MHz) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.